benzyl[(1-isobutyl-1H-pyrazol-3-yl)methyl]amine
CAS No.:
Cat. No.: VC16407856
Molecular Formula: C15H22ClN3
Molecular Weight: 279.81 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H22ClN3 |
|---|---|
| Molecular Weight | 279.81 g/mol |
| IUPAC Name | N-[[1-(2-methylpropyl)pyrazol-3-yl]methyl]-1-phenylmethanamine;hydrochloride |
| Standard InChI | InChI=1S/C15H21N3.ClH/c1-13(2)12-18-9-8-15(17-18)11-16-10-14-6-4-3-5-7-14;/h3-9,13,16H,10-12H2,1-2H3;1H |
| Standard InChI Key | ARABMPBFNJSEEL-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CN1C=CC(=N1)CNCC2=CC=CC=C2.Cl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
Benzyl[(1-isobutyl-1H-pyrazol-3-yl)methyl]amine belongs to the class of substituted pyrazoles, characterized by a five-membered aromatic ring containing two nitrogen atoms. The compound’s structure comprises three key components:
-
Pyrazole Core: The 1H-pyrazole ring at position 3 is substituted with an isobutyl group (–CH2CH(CH2)2), enhancing steric bulk and influencing molecular interactions.
-
Benzylamine Moiety: A benzyl group (–C6H5CH2) is attached to the methylamine side chain, contributing to lipophilicity and potential receptor-binding affinity .
-
Methyl Linker: A methylene (–CH2–) group bridges the pyrazole and benzylamine components, modulating conformational flexibility.
The compound’s three-dimensional conformation, validated via Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, reveals a dihedral angle of approximately 112° between the pyrazole and benzyl planes, which is critical for its biological activity .
Table 1: Comparative Structural Features of Related Pyrazole Derivatives
Synthesis and Optimization
The synthesis of benzyl[(1-isobutyl-1H-pyrazol-3-yl)methyl]amine typically involves a reductive amination strategy:
-
Precursor Preparation: 1-Isobutyl-1H-pyrazole-3-carbaldehyde is synthesized via Vilsmeier-Haack formylation of 1-isobutylpyrazole.
-
Condensation: The aldehyde reacts with benzylamine in ethanol or dimethylformamide (DMF) under reflux, forming an imine intermediate.
-
Reduction: Sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst reduces the imine to the final amine product.
Yield optimization studies indicate that DMF as a solvent increases reaction efficiency to 78% compared to 65% in ethanol. Modifications such as microwave-assisted synthesis reduce reaction time from 12 hours to 45 minutes while maintaining a yield of 72%.
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF: 12.3 mg/mL) but limited solubility in water (0.45 mg/mL). Its logP value of 2.7 suggests favorable membrane permeability, aligning with its potential as a bioactive agent . Stability studies under accelerated conditions (40°C, 75% RH) show no degradation over 30 days, indicating robustness for long-term storage.
Spectroscopic Characterization
-
1H-NMR (600 MHz, CDCl3): δ 1.02 (d, 6H, J = 6.6 Hz, isobutyl CH3), 2.15 (m, 1H, isobutyl CH), 3.85 (s, 2H, CH2N), 4.12 (d, 2H, J = 7.4 Hz, N–CH2–pyrazole), 7.25–7.34 (m, 5H, benzyl aromatic).
-
IR (KBr): Peaks at 3280 cm⁻¹ (N–H stretch), 1605 cm⁻¹ (C=N pyrazole), 1490 cm⁻¹ (C–C aromatic).
Biological Activity and Mechanisms
Antimicrobial Efficacy
In vitro assays against Staphylococcus aureus and Escherichia coli demonstrate minimum inhibitory concentrations (MICs) of 8 µg/mL and 16 µg/mL, respectively. The mechanism involves disruption of microbial cell wall synthesis via inhibition of penicillin-binding protein 2a (PBP2a), as confirmed through molecular docking studies (binding affinity: −9.2 kcal/mol) .
Table 2: Anticancer Activity Across Cell Lines
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 1.2 | Caspase-3 activation |
| A549 (Lung) | 3.4 | ROS generation |
| HeLa (Cervical) | 4.1 | G1 cell cycle arrest |
Enzymatic Inhibition
The compound inhibits cyclooxygenase-2 (COX-2) with an IC50 of 0.45 µM, surpassing the efficacy of celecoxib (IC50 = 0.68 µM) . Structural analysis attributes this to hydrogen bonding between the pyrazole nitrogen and COX-2’s Tyr385 residue .
Applications and Future Directions
Drug Development
Benzyl[(1-isobutyl-1H-pyrazol-3-yl)methyl]amine serves as a lead compound for:
-
Antibacterial Agents: Derivatives with fluoro substituents on the benzyl ring show enhanced Gram-negative coverage (MIC = 4 µg/mL against Pseudomonas aeruginosa).
-
Targeted Cancer Therapies: Conjugation with folate nanoparticles improves tumor-specific delivery, reducing IC50 to 0.8 µM in xenograft models.
Catalysis and Organic Synthesis
The compound acts as a ligand in palladium-catalyzed cross-coupling reactions, achieving 92% yield in Suzuki-Miyaura couplings under mild conditions . Future research should explore its utility in asymmetric catalysis and green chemistry applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume